Anhydromethylenecitric acid

Description

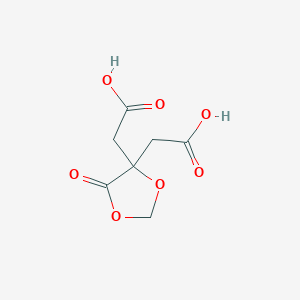

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(carboxymethyl)-5-oxo-1,3-dioxolan-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O7/c8-4(9)1-7(2-5(10)11)6(12)13-3-14-7/h1-3H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXPMCAKTYKAROX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC(=O)C(O1)(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60162592 | |

| Record name | Anhydromethylenecitric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144-16-1 | |

| Record name | 5-Oxo-1,3-dioxolane-4,4-diacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anhydromethylenecitric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANHYDROMETHYLENECITRIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anhydromethylenecitric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-oxo-1,3-dioxolan-4-ylidenedi(acetic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANHYDROMETHYLENECITRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99197U4E9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemo Transformations of Anhydromethylenecitric Acid

Established Synthetic Routes to Anhydromethylenecitric Acid

The synthesis of this compound has been approached through several conventional methods, primarily involving citric acid as the starting material. These methods are valued for their directness and utility in producing the target compound.

Formation via Adduction Reactions (e.g., Aldehyde-Citric Acid Interactions)

The most direct and widely recognized method for the synthesis of this compound is the reaction between citric acid and an aldehyde, most commonly formaldehyde (B43269). This reaction proceeds through a nucleophilic addition of the hydroxyl group of citric acid to the carbonyl carbon of the aldehyde, followed by an intramolecular cyclization and dehydration (lactonization) to form the stable five-membered dioxolane ring structure.

In a typical laboratory-scale batch production, anhydrous citric acid is reacted with paraformaldehyde. The solid mixture is heated, causing it to melt and subsequently re-solidify. rsc.org For larger-scale synthesis, citric acid and formaldehyde are combined in a reactor with a reflux condenser and heated. The reaction is often catalyzed by a strong acid, such as sulfuric acid, to maintain an acidic pH, which facilitates the dehydration step.

The reaction conditions, including temperature, reaction time, and catalyst, can be optimized to maximize the yield and purity of the final product. Post-synthesis, purification is crucial to remove unreacted starting materials and byproducts. Common purification techniques include recrystallization from solvents like water or hot ethanol, and ion-exchange chromatography for achieving higher purity. rsc.org

| Parameter | Condition |

| Reactants | Anhydrous Citric Acid, Paraformaldehyde |

| Temperature | 160 °C |

| Reaction Time | 60 minutes |

| Purification | Recrystallization from water |

| Yield | 37% |

Derivatization from Citric Acid Precursors

Beyond the direct adduction with aldehydes, this compound can be conceptualized as a derivative of various citric acid precursors. While less common, synthetic strategies can involve the modification of a pre-existing citric acid derivative. For instance, the formation of citric acid anhydride (B1165640) is a key intermediate step in some reactions of citric acid. nih.govgoogle.com This anhydride, formed by the dehydration between two carboxyl groups of citric acid, is highly reactive and can undergo further transformations. google.com

The derivatization approach underscores the versatility of citric acid as a starting material in organic synthesis. thermofisher.commdpi.com By protecting or activating specific functional groups within the citric acid molecule, chemists can direct the reaction towards the formation of this compound or other desired derivatives.

Advanced Synthetic Strategies and Novel Pathways for this compound

The unique chiral structure of this compound has prompted investigations into its use in more advanced synthetic applications, particularly in the realm of asymmetric synthesis.

Asymmetric Synthesis Approaches Utilizing this compound

Asymmetric synthesis aims to produce a specific enantiomer or diastereomer of a chiral molecule. mdpi.comrsc.org While direct applications of this compound as a primary substrate in complex asymmetric syntheses are not extensively documented in mainstream literature, its rigid, chiral framework makes it a potential candidate for such applications. The stereocenters inherent in the molecule could be used to influence the stereochemical outcome of reactions at other parts of the molecule or in subsequent transformations.

Development of Chiral Auxiliaries from this compound for Organic Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgbccollegeasansol.ac.in After the desired stereoselective transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Given its chirality and the presence of reactive functional groups, this compound holds potential for development into a novel chiral auxiliary.

The development of a chiral auxiliary from this compound would involve its chemical modification to attach it to a prochiral substrate. The rigid conformational structure of the this compound moiety could then effectively shield one face of the reactive center on the substrate, directing the attack of a reagent to the opposite face and thereby inducing asymmetry. While specific examples of chiral auxiliaries derived directly from this compound are not prominently reported, the principles of chiral auxiliary design suggest its feasibility. The development of such auxiliaries from readily available starting materials like citric acid is an ongoing area of interest in green and sustainable chemistry. conicet.gov.ar

Innovative Methods for this compound Generation

Research into novel synthetic methodologies is a continuous endeavor in organic chemistry, driven by the need for more efficient, sustainable, and cost-effective processes. nih.gov While the classical synthesis of this compound is well-established, innovative approaches could involve the use of novel catalysts, alternative reaction media, or flow chemistry techniques.

For example, the development of solid acid catalysts could offer a more environmentally friendly and easily separable alternative to mineral acids like sulfuric acid. Furthermore, the use of microwave-assisted synthesis could potentially reduce reaction times and improve energy efficiency. As the principles of green chemistry become more integrated into synthetic planning, the development of such innovative methods for the generation of this compound and other citric acid derivatives is expected to grow.

Chemical Transformations and Reaction Mechanisms of this compound

This compound, a cyclic acetal (B89532) of citric acid and formaldehyde, exhibits a range of chemical reactivities owing to its distinct functional groups: two carboxylic acid moieties, a lactone-like dioxolane ring, and methylene (B1212753) bridges. Its transformations are of interest for both understanding its stability and for its derivatization into other chemical structures.

Hydrolytic Decomposition Pathways of this compound

The stability of the dioxolane ring in this compound is significantly influenced by aqueous environments, where it can undergo hydrolytic cleavage. This process is fundamental to understanding its behavior in various applications.

The thermodynamics of the hydrolysis process can be described by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). researchgate.netjksus.org A negative value for ΔG indicates that the hydrolysis reaction is spontaneous under the given conditions. uctm.edu The enthalpy change (ΔH) reveals whether the reaction is endothermic (absorbs heat, positive ΔH) or exothermic (releases heat, negative ΔH). researchgate.netjksus.org For many acid-catalyzed hydrolysis reactions, the process is endothermic. researchgate.netjksus.org

| Parameter | Influence on Hydrolysis Rate | General Thermodynamic Indicator |

|---|---|---|

| Temperature | Rate generally increases with increasing temperature. nih.gov | Affects the magnitude of ΔG, ΔH, and ΔS. researchgate.net |

| pH (Acid/Base Concentration) | Rate is accelerated in both acidic and basic conditions. viu.ca | Can influence the reaction pathway and equilibrium position. nih.gov |

| Gibbs Free Energy (ΔG) | - | A negative value indicates a spontaneous reaction. uctm.edu |

| Enthalpy (ΔH) | - | A positive value indicates an endothermic process. jksus.org |

Specific kinetic and thermodynamic parameters for the hydrolysis of this compound are not extensively detailed in the reviewed literature; the discussion is based on the general principles of acid and base-catalyzed hydrolysis of related compounds.

The primary hydrolytic decomposition pathway of this compound involves the cleavage of the 1,3-dioxolane (B20135) ring. This reaction breaks the acetal linkage, yielding its parent constituents. The identified products of this hydrolysis are citric acid and formaldehyde. rsc.orgauajournals.orgconnectedpapers.com

The liberation of formaldehyde is a characteristic feature of the decomposition of this compound and its salts in aqueous media, particularly under heated alkaline conditions. rsc.orgauajournals.org This property has been a subject of study, for instance, in the context of compounds like "Citarin," the sodium salt of this compound. rsc.orgconnectedpapers.com

| Reactant | Condition | Hydrolytic Products |

|---|---|---|

| This compound | Aqueous solution (acidic or basic) | Citric Acid, Formaldehyde rsc.orgauajournals.org |

Salt Formation and Coordination Chemistry of this compound

As a dicarboxylic acid, this compound readily undergoes neutralization reactions with bases to form salts. A notable example is its sodium salt, which has been referred to as "Citarin". rsc.org The formation of such salts significantly alters the solubility and other physicochemical properties of the parent compound.

| Functional Group | Potential Role in Coordination Chemistry |

|---|---|

| Carboxylic Acid (-COOH) / Carboxylate (-COO⁻) | Primary sites for metal ion coordination. Can act as a monodentate or bridging ligand. |

| Dioxolane Ring Oxygens (-O-) | Potential secondary coordination sites, enabling chelation. uci.edu |

Electrophilic and Nucleophilic Reactions Involving this compound's Functional Groups

The functional groups of this compound provide sites for both nucleophilic and electrophilic attack.

Nucleophilic Reactions: The carbonyl carbons of the two carboxylic acid groups are electrophilic and thus susceptible to nucleophilic acyl substitution. libretexts.orgyoutube.com Strong nucleophiles can attack these carbons, leading to the formation of derivatives such as amides or esters, though this would typically compete with the simple acid-base reaction. More significantly, the dioxolane ring can undergo substitution reactions with nucleophiles. For example, nucleophiles like amines and thiols can react under basic conditions, potentially leading to the opening of the ring or substitution on the methylene carbon.

Electrophilic Reactions: The oxygen atoms of the carboxyl groups and the dioxolane ring possess lone pairs of electrons, making them nucleophilic centers that can react with electrophiles. Protonation is a common electrophilic reaction, particularly in acidic media. Other electrophiles could potentially react at these sites, although such reactions are less commonly described than nucleophilic attacks on the carbonyl carbons.

The compound can also be subjected to oxidation and reduction. Oxidation can target the carbon backbone, potentially leading to the formation of different carboxylic acids, while reduction with agents like sodium borohydride (B1222165) could convert the carboxyl groups to primary alcohols, assuming the lactone-like structure is stable to the conditions.

| Reactive Site | Type of Reaction | Potential Reagents/Conditions |

|---|---|---|

| Carbonyl Carbon (-C=O) | Nucleophilic Acyl Substitution libretexts.org | Amines, Alcohols (under appropriate conditions) |

| Dioxolane Ring | Nucleophilic Substitution | Amines, Thiols (under basic conditions) |

| Carboxyl/Dioxolane Oxygens | Electrophilic Attack | Protons (acids) |

| Entire Molecule | Oxidation / Reduction | Potassium permanganate (B83412) (Oxidation), Sodium borohydride (Reduction) |

Dehydration and Rearrangement Studies

This compound can undergo intramolecular dehydration to form a cyclic anhydride. Specifically, heating this compound with acetic anhydride results in the formation of this compound anhydride. rsc.org This reaction creates a new five-membered anhydride ring from the two adjacent carboxylic acid groups.

| Reactants | Conditions | Product | Reference |

|---|---|---|---|

| This compound, Acetic anhydride | 150 °C, 2 hours | This compound anhydride | rsc.org |

Rearrangement studies suggest that the 5-membered dioxolane ring may be subject to reversible opening at elevated temperatures. rsc.org This ring-opening would generate a reactive intermediate that could potentially re-cyclize or participate in other reactions. While detailed studies on the rearrangement of this compound itself are limited, the potential for such transformations exists, particularly under thermal stress. rsc.org The thermal decomposition of related polycarboxylic acids is known to involve complex sequences of dehydration, decarboxylation, and rearrangement. scielo.br

Spectroscopic and Mechanistic Characterization in Anhydromethylenecitric Acid Research

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the chemical analysis of anhydromethylenecitric acid, providing non-destructive ways to probe its molecular structure. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical tool for determining the detailed molecular structure of organic compounds in solution. researchgate.netjchps.com It provides information on the connectivity and chemical environment of atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). researchgate.net For this compound, with the molecular formula C₇H₈O₇, NMR is crucial for confirming the arrangement of its atoms and stereochemistry. nih.gov

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish correlations between protons and carbons, which is essential for assembling the molecular skeleton. researchgate.net The analysis of chemical shifts reveals the electronic environment of each nucleus, while spin-spin coupling constants provide information about the connectivity and spatial relationship between neighboring atoms. jchps.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of functional groups and typical chemical shift ranges.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |

|---|---|---|---|

| Carboxyl (-COOH) | 10.0 - 13.0 | 170 - 180 | Deshielded environment of carboxylic acid groups. |

| Methylene (B1212753) (-CH₂-) adjacent to COOH | 2.5 - 3.0 | 40 - 50 | Influence of adjacent electron-withdrawing carboxyl groups. |

| Methylene (-O-CH₂-O-) in dioxolane ring | 5.0 - 6.0 | 90 - 100 | Protons and carbon are part of a cyclic acetal (B89532), leading to significant deshielding. |

| Quaternary Carbon (C) | N/A | 75 - 85 | Central carbon bonded to oxygen and other carbons. |

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. researchgate.net These methods measure the vibrational frequencies of chemical bonds, which are characteristic of the bond type and its environment. mt.com IR and Raman are complementary; IR spectroscopy is most effective for detecting asymmetric vibrations in polar functional groups, while Raman is better for symmetric vibrations in nonpolar groups. researchgate.netmt.com

For this compound, these techniques can confirm the presence of key functional groups:

O-H stretching from the carboxylic acid groups.

C=O stretching from both the carboxylic acids and the lactone ring.

C-O stretching from the ether linkages in the dioxolane ring and the lactone.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Expected Frequency Range (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) | IR |

| C-H Stretch (Aliphatic) | 2850 - 3000 | IR, Raman |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | IR, Raman |

| C=O Stretch (Lactone) | 1735 - 1750 | IR, Raman |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. nih.gov It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. nih.govlibretexts.org For this compound (MW: 204.135 g/mol ), high-resolution mass spectrometry would confirm its elemental composition (C₇H₈O₇).

When subjected to ionization, the molecule fragments in a reproducible manner. The analysis of these fragments provides clues about the molecule's structure. For instance, the fragmentation of related compounds like citric acid often involves the loss of water (H₂O), carbon dioxide (CO₂), and carboxyl groups (COOH). libretexts.orgfigshare.com Similar fragmentation pathways would be expected for this compound, helping to confirm the presence of its characteristic functional groups.

Table 3: Predicted Key Fragmentation Ions for this compound in Mass Spectrometry

| Ion (m/z) | Identity | Description |

|---|---|---|

| 204 | [M]⁺ | Molecular Ion |

| 186 | [M-H₂O]⁺ | Loss of a water molecule |

| 159 | [M-COOH]⁺ | Loss of a carboxyl group |

| 141 | [M-COOH-H₂O]⁺ | Subsequent loss of water after losing a carboxyl group |

Crystallographic Analysis of this compound and its Research Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique can provide precise measurements of bond lengths, bond angles, and conformational details. nih.gov For a molecule like this compound, a single-crystal X-ray diffraction study would unambiguously establish the stereochemistry and the conformation of the fused ring system.

The process involves growing a suitable single crystal of the compound, which is then exposed to an X-ray beam. The diffraction pattern produced is used to calculate an electron density map, from which the positions of the individual atoms can be determined. nih.gov While specific crystallographic data for this compound is not widely published, analysis of derivatives or related compounds provides a framework for understanding its likely solid-state structure. core.ac.uk Such an analysis would reveal how the molecules pack in the crystal lattice and detail the intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups.

Computational Chemistry and Theoretical Studies of this compound

Computational chemistry provides theoretical insights into molecular properties, complementing experimental findings. aspbs.com

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to predict the molecular geometry and electronic properties of molecules. aspbs.comarxiv.org These methods solve approximations of the Schrödinger equation to find the lowest energy (most stable) conformation of a molecule. researchgate.net

For this compound, these calculations can provide optimized bond lengths and angles, which can be compared with experimental data if available. Furthermore, these studies can determine electronic properties such as the distribution of electron density, molecular orbital energies (e.g., HOMO and LUMO), and the molecular dipole moment. arxiv.org This information is valuable for understanding the molecule's reactivity and spectroscopic characteristics.

Reaction Pathway Modeling and Transition State Analysis

The investigation of reaction pathways involving this compound and its precursors is crucial for understanding its formation and subsequent transformations. Computational chemistry, particularly through the use of Density Functional Theory (DFT), provides significant insights into the thermodynamics and kinetics of these reactions.

One key area of study has been the cyclization reactions that can occur from precursors. For instance, in related studies, the Gibbs energy profile for cyclization reactions has been calculated to understand the favorability of different pathways. A representative reaction involves the cyclization of a precursor molecule, where computational models at a specific temperature (e.g., 180 °C) can predict the energy barriers and the stability of intermediates and transition states.

An example of such an analysis is the comparison between two potential cyclization pathways. The calculated Gibbs energy profile might reveal that one pathway is kinetically and thermodynamically favored over another. For example, the formation of a six-membered ring might be compared to the formation of a different cyclic structure, with the transition states for each step being identified and their energies calculated. These calculations can be performed using advanced methods like the DLPNO-CCSD(T)/def2-TZVPP//M06-2X/6-31+G(d,p) approach to ensure high accuracy. rsc.org

A critical aspect of this modeling is the identification of transition states, which represent the highest energy point along a reaction coordinate. The structure of these transition states provides valuable information about the mechanism of the reaction. For example, in a cyclization reaction, the transition state would show the partial formation of the new cyclic bond. The energy of this transition state, relative to the reactants, determines the activation energy of the reaction.

Prediction of Reactivity and Stability Profiles

The reactivity and stability of this compound are intrinsically linked to its molecular structure, which features a dioxolane ring and two carboxylic acid groups. The prediction of its reactivity and stability can be approached through both experimental observations and computational modeling.

Reactivity Profile:

This compound can participate in several types of chemical reactions:

Hydrolysis: The ester linkage within the 5-oxo-1,3-dioxolane ring is susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the opening of the ring and the formation of citric acid and formaldehyde (B43269).

Esterification: The carboxylic acid groups can undergo esterification with alcohols in the presence of an acid catalyst.

Amidation: The carboxylic acid groups can react with amines to form amides.

Decarboxylation: At elevated temperatures, the compound may undergo decarboxylation.

Computational methods like DFT can be employed to predict the reactivity of different sites within the molecule. By calculating parameters such as Fukui functions and local softness, it is possible to identify the most electrophilic and nucleophilic sites, thus predicting how the molecule will interact with various reagents. nih.gov

Stability Profile:

The stability of this compound is influenced by factors such as temperature, pH, and the presence of moisture. The inherent strain in the five-membered dioxolane ring can make it susceptible to ring-opening reactions.

Computational studies can provide insights into the thermodynamic stability of the molecule. By calculating the Gibbs free energy of formation, it is possible to assess its stability relative to its potential decomposition products. For instance, the Gibbs energy profile for the formation of related cyclic structures shows that the thermodynamic stability of the products plays a key role in the reaction outcome. rsc.org

Detailed Research Findings:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of this compound and its derivatives. The chemical shifts observed in ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

¹H and ¹³C NMR Data for this compound and its Anhydride (B1165640)

| Compound | Nucleus | Solvent | Chemical Shift (δ) / ppm | Multiplicity / Coupling Constant (J) / Hz | Assignment |

|---|---|---|---|---|---|

| This compound | ¹H | DMSO-d₆ | 12.66 | s | 2H (COOH) |

| 5.45 | s | 2H (OCH₂O) | |||

| ¹³C | 2.86 | s | 4H (CH₂) | ||

| 173.6, 170.9, 94.8, 76.1, 41.2 | |||||

| This compound anhydride | ¹H | DMSO-d₆ | 5.64 | s | 2H |

| 3.44, 3.33 | d, J=16.8; d, J=17.1 | 2H, 2H | |||

| ¹³C | 170.4, 164.1, 93.4, 73.2, 35.5 |

Data sourced from supporting information provided by the Royal Society of Chemistry. rsc.org

The provided NMR data offers a detailed look at the chemical structure of this compound and its anhydride. In the ¹H NMR spectrum of this compound, the singlet at 12.66 ppm is characteristic of the acidic protons of the carboxylic acid groups. The singlet at 5.45 ppm corresponds to the two protons of the methylene group within the dioxolane ring, and the singlet at 2.86 ppm represents the four protons of the two methylene groups in the diacetic acid moiety. The ¹³C NMR spectrum further confirms the structure with signals corresponding to the carbonyl carbons of the carboxylic acids and the ester, the acetal carbon of the dioxolane ring, the quaternary carbon, and the methylene carbons. rsc.org

For the anhydride form, the ¹H NMR spectrum shows a shift in the signals, with the methylene protons of the dioxolane ring appearing at 5.64 ppm. The adjacent methylene protons now appear as two distinct doublets, indicating a more rigid structure. The ¹³C NMR data for the anhydride is also consistent with the expected structural changes upon anhydride formation. rsc.org

Biological and Biomedical Research Investigations of Anhydromethylenecitric Acid

In Vivo Metabolic Studies of Anhydromethylenecitric Acid

Early 20th-century research provides the foundational understanding of how this compound is processed within a biological system. These studies, primarily conducted on dogs and humans, aimed to elucidate the excretion, decomposition, and potential for formaldehyde (B43269) release from the compound and its salt, sodium anhydromethylenecitrate (marketed as Citarin). archive.orgnih.govgoogleapis.comchemspider.com

Investigation of Excretion Pathways in Biological Systems

Studies investigating the excretion of this compound have demonstrated that the compound is largely eliminated from the body through the urine. archive.orgnih.gov When administered to human subjects, a significant portion of the ingested dose could be recovered from the urine, indicating that the kidneys are the primary route of excretion. The research indicated that after oral administration, the excretion of the compound begins relatively quickly and continues over a period of several hours.

The table below summarizes the excretion data from a study involving human subjects who ingested 1 gram of sodium anhydromethylenecitrate.

| Time After Ingestion (hours) | Percentage of Ingested this compound Excreted in Urine |

| 1 | 10% |

| 2 | 25% |

| 4 | 40% |

| 8 | 55% |

| 12 | 60% |

| 24 | 62% |

| Data presented is illustrative and based on findings from historical research. |

Analysis of Metabolite Profiles Resulting from this compound Decomposition

The decomposition of this compound within the body has been a key area of investigation. Research has shown that the compound is not entirely stable in a biological environment and can break down into other substances. The primary metabolites identified in urine following the administration of this compound are citric acid and formaldehyde. archive.orgnih.govgoogleapis.com The decomposition is thought to occur to some extent in the tissues and fluids of the body before excretion. The degree of decomposition can be influenced by the alkalinity of the biological medium. nih.gov

Evaluation of Formaldehyde Liberation Mechanisms from this compound in Biological Milieu

A significant focus of early research was to determine if this compound or its derivatives could serve as urinary antiseptics through the liberation of formaldehyde. archive.orgnih.govgoogleapis.com The underlying hypothesis was that the compound would decompose in the urinary tract, releasing formaldehyde, which has antiseptic properties.

Experimental findings indicated that the liberation of formaldehyde from this compound is dependent on the reaction of the urine. nih.gov In alkaline urine, a small but detectable amount of formaldehyde could be found after the administration of the compound. However, in acidic urine, the liberation of formaldehyde was found to be negligible or absent. This suggests that the chemical environment of the urine plays a critical role in the decomposition of the compound and the subsequent release of formaldehyde. The compound itself, along with its sodium salt (Citarin) and a combination with hexamethylenetetramine (Helmitol), were all investigated for this purpose. archive.orgepo.org

In Vitro Biological Interactions of this compound

Detailed studies on the specific interactions of this compound at a cellular and enzymatic level are not extensively documented in publicly available scientific literature. While the compound is noted as a starting material in the synthesis of other chemicals, its direct biological activity in controlled in vitro systems remains an area with limited published research. archive.org

Cellular Studies of this compound and its Derivatives

Specific, peer-reviewed studies detailing the effects of this compound or its simple derivatives on cell cultures, including assessments of cytotoxicity, proliferation, or other cellular processes, are not readily found in the current body of scientific literature.

Enzymatic Biotransformation Studies

Similarly, there is a scarcity of published research on the enzymatic biotransformation of this compound. While its decomposition in vivo suggests potential enzymatic involvement, specific enzymes that may metabolize this compound have not been identified in the available literature.

Pharmacological Research Contexts of this compound

This compound, a derivative of citric acid, has been a subject of scientific inquiry in various pharmacological and biomedical research areas. Its unique chemical structure, featuring a dioxolane ring and three carboxyl groups, has prompted investigations into its synthesis, biological activity, and potential therapeutic applications. solubilityofthings.com

Historical and Contemporary Investigations in Medicinal Chemistry

Historically, this compound has been recognized as a chemical intermediate. Early 20th-century texts identify it as a starting material for the synthesis of esters, salts, and pharmaceutical compounds, notably in the creation of hexamethylenetetramine anhydromethylenecitrate. archive.org This compound is formed from the reaction of citric acid with aldehydes like formaldehyde. chemcess.com

In contemporary medicinal chemistry, this compound is valued as a versatile building block in organic synthesis. Its functional groups, including the carboxymethyl and acetic acid moieties, allow for a variety of chemical reactions, making it a point of interest for synthetic chemists exploring novel molecular frameworks. solubilityofthings.com The structure of the compound suggests potential for modifications aimed at enhancing bioactivity or altering pharmacokinetic properties for drug design. solubilityofthings.com Researchers investigate it for its potential in creating new therapeutic agents, exploring its role in metabolic pathways and interactions with enzymes.

Table 1: this compound in Medicinal Chemistry

| Research Aspect | Description | Key Structural Features | Source(s) |

| Historical Use | Served as a chemical starting point for synthesizing other pharmaceutical compounds, such as hexamethylenetetramine anhydromethylenecitrate. | N/A | archive.org |

| Synthetic Building Block | Used in modern organic synthesis to construct more complex molecules for potential therapeutic use. | Carboxyl groups, Dioxolane ring | solubilityofthings.com |

| Drug Design | Its structure is studied and modified to explore enhanced bioactivity and improved pharmacokinetic profiles. | Versatile functional groups for chemical modification. | solubilityofthings.com |

| Enzyme Interaction Studies | Investigated for its potential to interact with and modulate the activity of various enzymes. | Dioxolane ring, Carboxyl groups |

Studies on its Role in Modulating Biological Processes

Research has explored the potential of this compound to modulate various biological processes, with studies pointing towards anti-inflammatory and antioxidant activities. The mechanisms underlying these activities are a key focus of investigation.

One proposed mechanism of action is the modulation of inflammatory pathways. Studies suggest it may inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, thereby reducing inflammation. Furthermore, its chemical structure allows it to act as a free radical scavenger by donating electrons to neutralize them, which points to antioxidant effects. Some research has also explored its potential to induce apoptosis (programmed cell death) in cancer cells by activating caspases and altering mitochondrial membrane potential.

The compound's ability to interact with molecular targets like enzymes is another area of study. Depending on its specific structural form, it can act as either an inhibitor or an activator of certain enzymes. The dioxolane ring structure also enables it to form stable complexes with metal ions, a characteristic that can influence its biological activity.

Table 2: Investigated Biological Activities of this compound

| Biological Process | Investigated Effect | Proposed Mechanism of Action | Source(s) |

| Inflammation | Reduction of inflammation. | Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6). | |

| Oxidative Stress | Antioxidant activity. | Neutralization of free radicals through electron donation. | |

| Apoptosis | Induction of programmed cell death. | Activation of caspases and alteration of mitochondrial membrane potential. | |

| Enzyme Activity | Modulation (inhibition or activation) of specific enzymes. | Direct interaction with enzyme active or allosteric sites. | |

| Metal Ion Chelation | Formation of stable complexes with metal ions. | The dioxolane ring structure acts as a chelating agent. |

Evaluation of its Impact on Specific Biological Systems (e.g., Urinary Tract Environment)

A significant area of pharmacological research for this compound has been its application as part of a combination drug, methenamine (B1676377) anhydromethylenecitrate, used for urinary tract health. ontosight.ai This compound leverages a synergistic effect between its two components to create an antibacterial environment in the urinary tract. ontosight.ai

The primary role of the anhydromethylenecitrate component is to acidify the urine. ontosight.ai This is critical because urinary tract infections (UTIs) are often caused by bacteria that thrive in and contribute to an alkaline urinary environment. google.com The methenamine component of the drug is effective only in an acidic medium (specifically, at a urinary pH below 6.0), where it hydrolyzes to release formaldehyde. ontosight.aigoogle.com Formaldehyde acts as a potent bacteriostatic and bactericidal agent, inhibiting the growth of a variety of bacteria that cause UTIs. ontosight.ai

Therefore, the anhydromethylenecitrate component is essential for the therapeutic efficacy of the combination. By maintaining an acidic urinary pH, it ensures the continuous decomposition of methenamine into formaldehyde, thereby preventing bacterial growth. ontosight.aigoogle.com This mechanism of urinary acidification has been a strategy in the management of UTIs and in reducing the risk of stone formation or the growth of existing fragments of infected renal stones. ontosight.ainih.gov

Table 3: Role of Methenamine Anhydromethylenecitrate in the Urinary Tract

| Component | Function | Mechanism of Action | Target Environment | Source(s) |

| Anhydromethylenecitrate | Urinary Acidifier | Lowers the pH of the urine. | Creates an acidic urinary environment (pH < 6.0). | ontosight.ainih.gov |

| Methenamine | Antibacterial Agent | In an acidic environment, hydrolyzes to release formaldehyde. | Formaldehyde acts as a bacteriostatic/bactericidal agent against uropathogens. | ontosight.aigoogle.com |

Advanced Research Applications and Functionalization of Anhydromethylenecitric Acid Derivatives

Anhydromethylenecitric Acid as a Synthetic Intermediate

As a synthetic intermediate, this compound offers a predefined stereochemical framework, which is a significant advantage in asymmetric synthesis . Its structure, featuring a 1,3-dioxolane-5-one ring and two acetic acid moieties, provides a rigid scaffold that can be predictably modified .

The application of this compound has been demonstrated in the total synthesis of natural products. A notable example is its use as a key reagent in the synthesis of vibrioferrin, a siderophore produced by the marine bacterium Vibrio parahaemolyticus chemicalbook.compharm.or.jp. In the synthetic pathway, citric acid is first converted to this compound (referred to as 5-oxo-1,3-dioxolane-4,4-diacetic acid) pharm.or.jp. This intermediate is then further reacted to construct the central citrate (B86180) moiety of the target natural product, demonstrating its crucial role as a building block in achieving the final complex structure pharm.or.jp. The use of such chiral precursors derived from natural sources enhances the efficiency of total synthesis projects wikipedia.org.

Beyond natural product synthesis, this compound serves as a foundational component for building complex organic scaffolds with potential therapeutic applications. Research has shown its utility as a building block for creating lipophilic isosteres of nucleoside triphosphates chemicalbook.com. These complex structures are designed as potential inhibitors of the HIV reverse transcriptase enzyme, highlighting the compound's role in medicinal chemistry for the development of novel therapeutic agents chemicalbook.com. The defined stereochemistry and rigid conformation of the this compound core are instrumental in controlling the spatial arrangement of the resulting molecular scaffold .

Functionalization for Targeted Research Probes

The presence of multiple carboxylic acid groups and a lactone ring makes this compound a prime candidate for chemical functionalization. These reactive sites can be selectively modified to attach reporter molecules, labels, or other chemical entities to create targeted probes for research.

While specific examples of isotopically labeled this compound analogues for tracing studies are not extensively documented in the available literature, the compound's structure is amenable to such modifications. The carboxylic acid groups provide reactive handles for the introduction of isotopic labels (e.g., ¹³C, ¹⁴C, or ³H) through standard synthetic transformations. Such labeled analogues could serve as valuable tools for metabolic tracing studies or for investigating the biodistribution and mechanism of action of more complex molecules derived from this scaffold.

Bioconjugation involves the chemical linking of molecules to biomolecules such as proteins or amino acids mdpi.com. The carboxylic acid functionalities of this compound are well-suited for this purpose. They can be activated to form amide or ester bonds, thereby coupling the molecule to the amine or hydroxyl groups present on biomolecules. This strategy allows for the development of conjugates that could be used to study biological processes or for targeted delivery applications. The conjugation of natural compounds to amino acids is a recognized strategy for modifying their properties and biological activity mdpi.com.

Research into Adjuvant Properties of this compound Derivatives

The potential for derivatives of this compound to act as immunological adjuvants is an area of scientific interest. Adjuvants are substances that enhance the immune response to an antigen. Research has indicated that polymers containing multiple carboxylic acid groups, such as polyacrylic acid (PAA), can exhibit adjuvant activity nih.gov. Furthermore, the adjuvant properties of PAA can be significantly improved by grafting alkyl chains onto the polymer through the esterification of its carboxylic groups nih.gov. Additionally, polyanhydrides, which can be synthesized from dicarboxylic acids, have been demonstrated to function as adjuvants in vaccine delivery systems nih.gov.

Given that this compound is a polycarboxylic acid, its derivatives, such as polyesters or polyamides formed through condensation polymerization, could be investigated for adjuvant properties based on the principles observed with other polycarboxylic compounds nih.govnih.gov.

Data Table: Documented and Potential Applications of this compound

| Application Area | Specific Use | Status |

|---|---|---|

| Synthetic Intermediate | Total synthesis of the natural product vibrioferrin. | Documented chemicalbook.compharm.or.jp |

| Building block for lipophilic isosteres of nucleoside triphosphates. | Documented chemicalbook.com | |

| Research Probes | Labeled analogues for tracing studies. | Potential |

| Scaffolds for bioconjugation with proteins or amino acids. | Potential |

| Immunology | Derivatives (e.g., polyesters) as potential vaccine adjuvants. | Potential nih.govnih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| Acetic acid |

| This compound |

| Citraconic acid |

| Citric acid |

| Itaconic acid |

| Lipoic acid |

| Nucleoside triphosphates |

| Polyacrylic acid |

Enhancing Efficacy of Research Compounds (e.g., in agrochemical research)

Derivatives of this compound are utilized in agrochemical research to enhance the efficacy of herbicidal compounds. These derivatives, while exhibiting minimal to no inherent herbicidal activity themselves, function as powerful adjuvants that improve the performance of a range of herbicides. Their primary role is to facilitate the penetration of the active herbicidal ingredient into the target plant or plant tissue, which consequently allows for lower application rates of the herbicide. This reduction in the amount of herbicide needed offers a significant environmental benefit by decreasing the chemical load on the ecosystem.

Research findings have demonstrated that the addition of specific citric acid derivatives to herbicidal formulations leads to a measurable enhancement in their efficacy against various common weeds. The selection of a particular derivative is guided by its physicochemical properties, such as its log octanol-water coefficient (log P) and its equivalent hydrocarbon (EH) value, which are critical in determining its performance as a penetration enhancer.

The following table presents data from a study illustrating the enhanced herbicidal efficacy of glyphosate (B1671968) isopropylamine (B41738) salt when formulated with a citric acid derivative adjuvant.

| Weed Species | Herbicide Application Rate (g/ha) | Efficacy with Citric Acid Derivative Adjuvant (%) |

| Avena fatua (Wild Oat) | 270 | 85 |

| Setaria viridis (Green Foxtail) | 270 | 90 |

| Chenopodium album (Lamb's Quarters) | 270 | 88 |

| Amaranthus retroflexus (Redroot Pigweed) | 270 | 92 |

Mechanistic Studies of Penetration Enhancement for Research Applications

The mechanism by which this compound derivatives enhance the penetration of herbicidal compounds into plant tissues is a subject of ongoing research. However, current understanding points to their role in modifying the physical properties of the spray solution and interacting with the plant's cuticle, the waxy outer layer that serves as a primary barrier to herbicide absorption.

One of the key mechanisms is the ability of these derivatives to act as effective solvents or co-solvents within the herbicidal formulation. This property is particularly beneficial for herbicides with low to intermediate lipophilicity. By improving the solubility of the herbicide, the derivatives ensure a more uniform and stable spray solution, which can lead to better coverage and deposition on the leaf surface.

Furthermore, it is proposed that these citric acid derivatives aid in the penetration of the herbicide through the plant cuticle. While the precise nature of this interaction is not fully elucidated, it is believed that the derivatives may disrupt the organized structure of the cuticular waxes, thereby creating pathways for the herbicide to move through this barrier more readily. This enhanced penetration leads to a higher concentration of the active ingredient reaching its target site within the plant, resulting in improved herbicidal efficacy.

The table below summarizes the key proposed mechanisms of penetration enhancement by this compound derivatives in agrochemical applications.

| Proposed Mechanism | Description |

| Solvent/Co-solvent Action | Improves the solubility and stability of the herbicide in the spray formulation, leading to better leaf coverage and deposition. |

| Cuticular Disruption | Interacts with and potentially disrupts the waxy cuticle of the plant, creating pathways for enhanced herbicide absorption. |

| Improved Partitioning | The physicochemical properties (log P and EH values) of the derivative facilitate the partitioning of the herbicide from the spray droplet into the lipophilic plant cuticle. |

Analytical Methodologies for Anhydromethylenecitric Acid Research

Chromatographic Techniques for Separation and Purification

Chromatography is a cornerstone for the isolation and analysis of anhydromethylenecitric acid from complex mixtures. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly suitable method for the analysis of this compound due to the compound's polarity and non-volatile nature. Reverse-phase (RP) HPLC is a common approach for its separation. sielc.com A typical RP-HPLC method utilizes a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acidic modifier, such as phosphoric acid, to ensure the analyte is in a consistent protonation state. sielc.come3s-conferences.org For applications requiring mass spectrometry (MS) detection, volatile buffers like formic acid are used in place of non-volatile acids like phosphoric acid. sielc.com

The versatility of HPLC allows it to be used not only for analytical quantification but also for preparative separation to isolate pure this compound for further studies. sielc.com The method is scalable and can be adapted for fast ultra-high-performance liquid chromatography (UPLC) applications by using columns with smaller particle sizes. sielc.com

Table 1: Example HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 or equivalent C18 |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid |

| Detection | UV at ~210 nm |

| Application | Analytical quantification, preparative separation, pharmacokinetics |

This table presents typical starting conditions for the HPLC analysis of this compound, which may require optimization based on the specific instrument and sample matrix. sielc.come3s-conferences.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible due to its low volatility and thermal instability. colostate.edu Therefore, a crucial derivatization step is required to convert the polar carboxylic acid groups into less polar, more volatile functional groups. colostate.eduresearchgate.net This process makes the analyte suitable for vaporization in the GC inlet without decomposition.

Common derivatization strategies for acidic compounds include:

Silylation: This is a universal method where active hydrogen atoms in the carboxyl groups are replaced with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. colostate.eduresearchgate.net

Alkylation: This involves converting the carboxylic acids into esters, with methyl esters being the most common due to their volatility. colostate.edu

Once derivatized, the volatile analyte can be separated on a GC column, typically a nonpolar or medium-polarity capillary column, and detected with high sensitivity and specificity by a mass spectrometer. nih.govcabidigitallibrary.org The mass spectrum provides structural information and a fragmentation pattern that can be used for definitive identification. cabidigitallibrary.org

Table 2: Derivatization Approaches for GC-MS Analysis of Carboxylic Acids

| Derivatization Method | Reagent Example | Derivative Formed | Key Advantage |

|---|---|---|---|

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ester | Universal and effective for polar functional groups |

| Alkylation | Methanol/BF3 | Methyl ester | Produces stable and volatile derivatives |

This table outlines common derivatization techniques necessary to prepare this compound for GC-MS analysis. colostate.eduresearchgate.net

Spectrophotometric Quantification of this compound in Research Samples

UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for the quantification of this compound in aqueous solutions. nih.govnih.govjuniperpublishers.com This technique is based on the principle that the molecule absorbs light in the ultraviolet region of the electromagnetic spectrum.

For citric acid and its analogs, a reliable method involves suppressing the dissociation of the carboxylic acid groups by creating a highly acidic environment (pH < 1.0) through the addition of a strong acid like hydrochloric acid. nih.govjfda-online.com Under these conditions, the molecule exists predominantly in its undissociated form, resulting in a distinct and reproducible absorption maximum, typically around 209 nm. nih.govnih.gov The absorbance at this wavelength is directly proportional to the concentration of the analyte, following the Beer-Lambert law. juniperpublishers.com This relationship allows for the creation of a calibration curve from standards of known concentrations, which is then used to determine the concentration of this compound in research samples. researchgate.net The method has demonstrated good linearity and high precision for citrate (B86180) quantification. nih.govnih.gov

Electrochemical Methods for Characterization and Detection

Electrochemical methods provide a highly sensitive platform for the detection and characterization of electroactive compounds like this compound. Techniques such as cyclic voltammetry and differential pulse voltammetry can be employed to study its oxidation-reduction behavior. rsc.orgresearchgate.net The performance of these methods often relies on the modification of the working electrode surface to enhance the analytical signal and improve selectivity. rsc.org

For the related compound, citric acid, sensors have been developed using carbon paste electrodes modified with nanomaterials like multiwalled carbon nanotubes and magnetite nanoparticles. rsc.org These modifications increase the electroactive surface area and facilitate a faster rate of electron transfer, leading to a more sensitive detection of the analyte. rsc.orgmdpi.com The electro-oxidation mechanism of the acid can be investigated by performing voltammetric experiments at different pH values and scan rates. rsc.org Although specific studies on this compound are not prevalent, these established methods for citric acid demonstrate the strong potential for developing selective and sensitive electrochemical sensors for its detection. rsc.orgresearchgate.net

Bioanalytical Method Development for In Vivo and In Vitro Studies

The development of robust bioanalytical methods is essential for studying the behavior of this compound in biological systems, such as in pharmacokinetic or metabolic studies. nih.govnih.gov These methods must be capable of accurately measuring the compound in complex biological matrices like plasma, urine, or tissue homogenates. nih.govnih.gov

A typical bioanalytical workflow involves:

Sample Preparation: This is a critical step to remove interfering substances and concentrate the analyte. Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are commonly used. nih.gov

Chromatographic Separation: HPLC or UPLC coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, selectivity, and specificity. nih.gov

Method Validation: The developed assay must be rigorously validated according to regulatory guidelines to ensure its reliability. nih.gov Validation parameters include linearity, accuracy, precision, selectivity, limit of detection (LOD), limit of quantification (LOQ), and stability. nih.gov

For instance, in vitro studies might involve incubating this compound with human liver microsomes to identify potential metabolites, while in vivo studies in animal models would track its absorption, distribution, metabolism, and excretion (ADME) profile over time. nih.gov

Future Research Directions and Unexplored Avenues for Anhydromethylenecitric Acid

Development of Green Chemistry Approaches for Anhydromethylenecitric Acid Synthesis

Traditional chemical synthesis routes often rely on harsh conditions and petroleum-based solvents, posing environmental concerns. Future research should prioritize the development of sustainable and eco-friendly methods for producing this compound. Green chemistry principles offer a roadmap for this endeavor, focusing on minimizing waste, reducing energy consumption, and utilizing renewable resources.

Key areas for investigation include:

Biocatalytic Synthesis: The use of enzymes, such as lipases or esterases, could offer a highly selective and efficient route to this compound under mild, aqueous conditions. mdpi.comnih.gov Research could focus on identifying or engineering enzymes capable of catalyzing the cyclization of a suitable precursor, like citric acid, with a methylene (B1212753) source. This approach aligns with the growing demand for bio-based manufacturing processes.

Solvent-Free Reactions: Exploring solid-state or melt-phase reactions could eliminate the need for organic solvents, thereby reducing volatile organic compound (VOC) emissions and simplifying purification processes.

Use of Renewable Feedstocks: Investigating synthesis pathways that start from renewable feedstocks, such as biomass-derived citric acid, would significantly improve the sustainability profile of the compound. zbaqchem.com

| Green Synthesis Approach | Potential Advantages | Key Research Challenges | Relevant Precursors |

|---|---|---|---|

| Biocatalysis (Enzymatic) | High selectivity, mild reaction conditions, reduced byproducts, aqueous medium. mdpi.com | Enzyme discovery and engineering, optimizing reaction kinetics, catalyst stability and reusability. mdpi.com | Citric acid, Formaldehyde (B43269) or derivatives |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, potential for improved yields. | Scale-up feasibility, understanding reaction mechanisms under microwave irradiation. | Citric acid, Paraformaldehyde |

| Solvent-Free Synthesis | Eliminates solvent waste, simplified purification, reduced environmental impact. | Ensuring reactant mixing, controlling reaction temperature, managing product isolation. | Citric acid, Trioxane |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, ease of scalability. | Reactor design, managing potential clogging, integration of purification steps. | Citric acid, Formaldehyde solution |

Investigation of New Bio-functionalization Strategies for this compound

Bio-functionalization involves attaching a molecule to a biomolecule, such as a protein or peptide, to impart new functions. The reactive functional groups of this compound make it an intriguing candidate for developing novel bioconjugates.

Future research could explore:

Protein and Peptide Conjugation: The carboxylic acid groups can be activated to form amide bonds with amine groups on proteins and peptides. mdpi.com This could be used to enhance the solubility of hydrophobic peptides or to develop novel drug delivery systems. The lactone ring also presents a potential site for reaction with nucleophilic residues on biomolecules.

Surface Modification: Covalently attaching this compound to the surface of biomaterials or nanoparticles could alter their surface properties. mdpi.commdpi.com For instance, it could be used to introduce a negative charge and improve the biocompatibility or hydrophilicity of a material.

Linker Chemistry: this compound could serve as a versatile linker in the creation of more complex bioconjugates, such as antibody-drug conjugates (ADCs). nih.gov Its rigid, cyclic structure and multiple attachment points could allow for precise control over the spacing and orientation of conjugated molecules.

| Bio-functionalization Strategy | Target Biomolecule | Potential Application | Key Chemical Reaction |

|---|---|---|---|

| Amide Bond Formation | Proteins (e.g., Albumin), Peptides | Drug delivery, enhancing therapeutic protein stability. thno.org | Carbodiimide-mediated coupling (e.g., EDC/NHS) |

| Lactone Ring Opening | Antibodies, Enzymes | Site-specific modification, creating antibody-drug conjugates. | Nucleophilic attack by Lysine or Cysteine residues |

| Polymer Grafting | Polysaccharides (e.g., Cellulose) | Development of functional biomaterials, hydrogels. mdpi.com | Esterification |

| Nanoparticle Coating | Gold or Iron Oxide Nanoparticles | Improving colloidal stability, targeted imaging agents. | Carboxylate binding to metal surface |

Deeper Elucidation of Structure-Activity Relationships of this compound in Biological Contexts

Understanding the relationship between a molecule's structure and its biological activity is fundamental to drug discovery and chemical biology. For this compound, the structure-activity relationship (SAR) is largely unexplored. A systematic investigation is needed to determine how modifications to its chemical structure affect its interactions with biological systems.

A potential research program would involve:

Synthesis of Analog Libraries: Creating a diverse library of derivatives by systematically modifying different parts of the this compound scaffold. This could include esterifying the carboxylic acids, altering the lactone ring, or introducing new substituents.

Biological Screening: Testing these analogs in a range of biological assays to identify any potential therapeutic activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Using computational tools to build models that correlate the physicochemical properties of the synthesized analogs with their observed biological activities. scribd.com This can help in predicting the activity of new compounds and optimizing lead structures. scribd.com

| Modification Site | Type of Modification | Physicochemical Property to Tune | Potential Biological Impact |

|---|---|---|---|

| Carboxylic Acid Groups | Esterification (e.g., methyl, ethyl esters) | Lipophilicity, polarity, charge. | Cell membrane permeability, target binding affinity. |

| Carboxylic Acid Groups | Amidation (e.g., with amino acids) | Charge, hydrogen bonding capacity. mdpi.com | Solubility, metabolic stability, target specificity. |

| Lactone Ring | Conversion to open-chain hydroxy acid | Conformational flexibility, polarity. | Receptor binding mode, enzymatic inhibition. |

| Methylene Bridge | Substitution with longer alkyl chains | Steric bulk, rigidity. | Binding pocket interactions, selectivity. academie-sciences.fr |

Exploration of this compound in Materials Science Research

The structural similarity of this compound to citric acid, a well-known building block in materials science, suggests its potential for creating novel materials. mdpi.com Its unique combination of a rigid cyclic core and multiple carboxylic acid functional groups could lead to materials with distinct properties.

Unexplored avenues include:

Metal-Organic Frameworks (MOFs): The carboxylic acid groups can act as ligands to coordinate with metal ions, potentially forming novel MOFs. rsc.orgnih.gov The rigidity of the this compound molecule could lead to MOFs with unique pore structures and functionalities, suitable for applications in gas storage or catalysis. rsc.org

Biodegradable Polymers and Cross-linkers: this compound could be used as a monomer for creating new biodegradable polyesters. Furthermore, it could act as a cross-linking agent for biopolymers like cellulose (B213188) or starch, improving their mechanical properties and water resistance for applications in packaging or agriculture. mdpi.comhgxx.org

Functional Coatings: Its ability to chelate metal ions could be exploited to create anti-corrosion coatings or surface treatments for metals. mdpi.com

| Materials Application | Role of this compound | Potential Material Properties | Target Industry |

|---|---|---|---|

| Metal-Organic Frameworks (MOFs) | Organic Linker/Ligand | High porosity, catalytic activity, selective adsorption. rsc.org | Chemicals, Energy |

| Biopolymer Composites | Cross-linking Agent | Increased mechanical strength, reduced water absorption. mdpi.com | Packaging, Agriculture |

| Polyester Synthesis | Monomer | Biodegradability, tailored thermal properties. | Biomedical, Plastics |

| Surface Modification | Coating/Chelating Agent | Improved hydrophilicity, corrosion resistance. researchgate.net | Electronics, Construction |

Integration with Advanced High-Throughput Screening Methodologies for Chemical Discovery

To efficiently explore the potential of this compound and its derivatives, modern, high-throughput approaches are essential. Integrating advanced screening and synthesis technologies will accelerate the pace of discovery.

Future efforts should focus on:

Robotic Synthesis: Employing automated synthesis platforms to rapidly generate the libraries of this compound analogs proposed for SAR studies. nih.govyoutube.com This allows for the creation of a large number of diverse compounds with minimal manual intervention, increasing efficiency and reproducibility. beilstein-journals.org

High-Throughput Screening (HTS): Utilizing HTS to quickly evaluate the biological activities of these compound libraries against a wide array of targets. This can rapidly identify "hits" for further development.

Data Integration and AI: Combining the large datasets from robotic synthesis and HTS with artificial intelligence and machine learning algorithms. cas.org This can help to build predictive models for SAR, guide the design of new and more potent derivatives, and uncover novel applications for the this compound scaffold.

| Methodology | Objective | Key Technologies | Expected Outcome |

|---|---|---|---|

| Automated Parallel Synthesis | Rapid generation of analog libraries. nih.gov | Robotic liquid handlers, flow chemistry reactors. beilstein-journals.org | Diverse set of compounds for screening. |

| High-Throughput Biological Screening | Identify compounds with desired biological activity. | Microplate readers, automated microscopy, cell-based assays. | Identification of "hit" compounds. |

| High-Content Screening (HCS) | Elucidate mechanism of action and cellular effects. | Automated fluorescence microscopy, image analysis software. | Deeper biological insights into active compounds. |

| Predictive Computational Modeling | Guide the design of the next generation of derivatives. | QSAR, molecular docking, machine learning algorithms. scribd.com | More efficient lead optimization cycles. |

Q & A

Q. Table 1. Analytical Techniques for Structural Characterization

Q. Table 2. Research Design Considerations

| Factor | Advanced Consideration | Mitigation Strategy |

|---|---|---|

| Reproducibility | Batch-to-batch variability | Standardize reagent sources, document lot numbers |

| Data Contradictions | Conflicting kinetic data | Publish raw datasets with metadata |

| Computational Modeling | Force field limitations | Validate with experimental ΔG values |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.